molecular formula C₂₄H₂₃D₃N₂O₅ B1160060 1-Hydroxy Carvedilol-d3

1-Hydroxy Carvedilol-d3

カタログ番号: B1160060
分子量: 425.49
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydroxy Carvedilol-d3 is a deuterium-labeled metabolite of Carvedilol, a non-selective β/α-1 adrenergic receptor blocker used to treat hypertension and heart failure. This compound is specifically deuterated at the methoxy group (OCH3 → OCD3) and hydroxylated at the 1-position of the carbazole moiety, making it a critical reference standard for pharmacokinetic and metabolic studies . Its deuterated structure allows for precise tracking in mass spectrometry, avoiding interference from endogenous compounds or non-labeled metabolites . The compound is synthesized to order, has a short shelf life, and is restricted to research use only .

特性

分子式

C₂₄H₂₃D₃N₂O₅

分子量

425.49

同義語

4-[2-Hydroxy-3-[[2-(2-methoxy-d3-phenoxy)ethyl]amino]propoxy]-9H-carbazol-1-ol;  BM 910183-d3;  SB 209995-d3

製品の起源

United States

類似化合物との比較

Structural and Functional Differences

Compound CAS Number Molecular Formula Key Features Applications
1-Hydroxy Carvedilol-d3 131087-98-4 C₂₄H₂₀D₃N₂O₄ Deuterated at methoxy group; hydroxylated at carbazole 1-position. Internal standard for LC-MS/MS quantification of Carvedilol metabolites .
Carvedilol-d3 1020719-25-8 C₂₄H₂₃D₃N₂O₄ Parent deuterated compound; no hydroxylation. Pharmacokinetic studies; inhibition of lipid peroxidation (IC₅₀ = 5 μM) .
4-Hydroxycarvedilol 146574-43-8 C₂₄H₂₆N₂O₄ Hydroxylated at carbazole 4-position; non-deuterated. Impurity profiling; metabolic pathway analysis .
8-Hydroxy Carvedilol N/A C₂₄H₂₆N₂O₄ Hydroxylated at carbazole 8-position. Studied for oxidative metabolism in liver microsomes .
1-Hydroxy Carvedilol Glucuronide 131087-99-5 C₃₀H₃₄N₂O₁₀ Phase II metabolite (glucuronide conjugate of 1-Hydroxy Carvedilol). Quantification of biliary excretion pathways .

Notes:

  • Deuterium Labeling : 1-Hydroxy Carvedilol-d3 and Carvedilol-d3 incorporate deuterium to enhance metabolic stability and detection sensitivity. The kinetic isotope effect slows hepatic degradation, enabling longer half-life tracking .
  • Hydroxylation Position : 1-Hydroxy vs. 4/8-Hydroxy derivatives differ in metabolic pathways. 1-Hydroxylation is a primary oxidative pathway mediated by CYP2D6, while 4/8-hydroxylation involves CYP3A4/5 .
  • Glucuronidation : 1-Hydroxy Carvedilol-d3 glucuronide (CAS 131087-99-5) is a phase II metabolite, crucial for studying renal and biliary excretion .

Analytical and Pharmacological Comparisons

Analytical Performance
  • Retention Time Differences: In HPLC methods (Pharmacopeial Forum), deuterated compounds exhibit slightly longer retention times due to isotopic effects. For example, 1-Hydroxy Carvedilol-d3 elutes later than non-deuterated 1-Hydroxy Carvedilol, enabling separation in impurity profiling .
  • Mass Spectrometry : The deuterium label in 1-Hydroxy Carvedilol-d3 produces a distinct m/z shift (e.g., +3 amu), critical for avoiding matrix interference in biological samples .
Pharmacological Activity
  • Receptor Binding: Non-deuterated hydroxy metabolites (e.g., 4-Hydroxycarvedilol) retain partial β-blocking activity but show reduced potency compared to Carvedilol .
  • Antioxidant Effects : Carvedilol-d3 maintains lipid peroxidation inhibition (IC₅₀ = 5 μM), while hydroxylated derivatives lack this activity due to structural modifications .

Metabolic and Regulatory Considerations

  • Metabolic Pathways :
    • 1-Hydroxy Carvedilol-d3 : Generated via CYP2D6-mediated oxidation, followed by glucuronidation (phase II) .
    • 4-Hydroxycarvedilol : Formed via CYP3A4, associated with drug-drug interaction risks .

Q & A

Basic Research Questions

Q. How is 1-Hydroxy Carvedilol-d3 synthesized, and what analytical methods validate its purity and structural integrity?

  • Methodology : Synthesis typically involves deuterium incorporation at specific positions of the carvedilol molecule via isotope exchange or precursor-directed biosynthesis. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic enrichment (>98% deuterium) and rule out non-deuterated impurities. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H- and 13C^13C-NMR) is used to verify deuterium placement and absence of structural degradation. USP reference standards for carvedilol-related compounds should guide impurity profiling .

Q. What role does 1-Hydroxy Carvedilol-d3 play in pharmacokinetic (PK) studies, and how is it quantified in biological matrices?

  • Methodology : As a stable isotope-labeled internal standard, it minimizes matrix effects during MS analysis. Biological samples (e.g., plasma, urine) are processed via protein precipitation or solid-phase extraction, followed by LC-MS/MS quantification. Calibration curves using deuterated vs. non-deuterated analogs ensure accuracy. Cross-validation with non-labeled carvedilol metabolites (e.g., 4-hydroxyphenyl carvedilol) is critical to confirm assay specificity .

Q. How do researchers ensure the stability of 1-Hydroxy Carvedilol-d3 under varying experimental conditions?

  • Methodology : Stability studies assess degradation under thermal (e.g., 40°C), photolytic (UV exposure), and hydrolytic (acid/base) conditions. Accelerated stability testing via forced degradation identifies major degradation products, which are compared against USP-defined impurities (e.g., carvedilol-related compound F). Real-time stability in storage (e.g., -80°C vs. 4°C) is monitored using validated HPLC protocols .

Advanced Research Questions

Q. How can 1-Hydroxy Carvedilol-d3 be used to resolve contradictions in carvedilol metabolite half-life data across preclinical models?

  • Methodology : Discrepancies in metabolite half-life (e.g., hepatic vs. renal clearance) often arise from species-specific cytochrome P450 (CYP) enzyme activity. Co-administering 1-Hydroxy Carvedilol-d3 with CYP inhibitors/inducers in animal models (e.g., rats, dogs) allows precise tracking of metabolic pathways via MS imaging. Data normalization to deuterated standards reduces intersubject variability, enabling direct comparison of enzyme kinetics across studies .

Q. What experimental designs optimize the use of 1-Hydroxy Carvedilol-d3 in assessing drug-drug interactions (DDIs) involving carvedilol?

  • Methodology : A crossover design in human hepatocytes or microsomal assays is recommended. Incubate carvedilol with 1-Hydroxy Carvedilol-d3 and candidate interacting drugs (e.g., CYP2D6 inhibitors). Quantify metabolite ratios (deuterated/non-deuterated) via LC-MS/MS to isolate DDI effects from endogenous metabolic noise. Dose-response curves and time-course analyses validate inhibitory/inductive potency .

Q. How do researchers address batch-to-batch variability in deuterium enrichment of 1-Hydroxy Carvedilol-d3, and what statistical methods mitigate its impact on longitudinal studies?

  • Methodology : Isotopic purity must be verified for each batch using MS/MS fragmentation patterns. Implement a nested ANOVA model to quantify variability sources (e.g., synthesis lot, storage duration). Use mixed-effects models in longitudinal PK studies to account for batch effects, ensuring reproducibility across multi-center trials .

Q. What strategies differentiate between phase I and phase II metabolic contributions using 1-Hydroxy Carvedilol-d3 in vivo?

  • Methodology : Administer 1-Hydroxy Carvedilol-d3 alongside glucuronidase/sulfatase inhibitors in animal models. Compare deuterated metabolite profiles (e.g., glucuronidated vs. oxidized forms) using tandem MS. For phase II-specific tracking, synthesize doubly labeled analogs (e.g., 13C^{13}C-glucuronide conjugates) to decouple conjugation from oxidation pathways .

Methodological Notes

  • Data Contradictions : Conflicting metabolic data may arise from assay sensitivity (e.g., limit of quantification differences) or biological variability. Always cross-validate findings with orthogonal methods (e.g., radiometric tracing vs. stable isotopes) .
  • Ethical Compliance : When using human-derived samples, adhere to protocols for participant selection and informed consent as per institutional review boards (IRBs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。